Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation†
New Journal of Chemistry Pub Date: 2020-09-17 DOI: 10.1039/D0NJ01996H
Abstract
The use of green and inexpensive organic nitrile (MeCN) as a cyano and cyano-methyl source for organo-complexation, cyanation, and cyanomethylation is reviewed. In recent decade, a lot of developments have been made to realize the possibility of using a green cyanide source (MeCN) for cyanation, and this CN source has been used as, for example, a slow dosage cyanide source that could solve the problem of using metal cyanides (K4[Fe(CN)6], Zn(CN)2, KCN, CuCN, NaCN), which (1) tend to cause rapid deactivation of the catalyst and (2) are notoriously toxic, producing highly toxic HCN gas in reactions. In view of these problems, here we attempted to discuss new catalyst systems to achieve the cyanation of various aromatic hydrocarbons, such as aryl halides, aryl boronic acids, aryl carboxylic acids, indoles, diazoarenes, aryl alkynes, aryl sulfonamides, and directing group substituted arenes, under variety of reaction parameters. Moreover, acetonitrile is used as the carbon pro-nucleophile in C–C bond formation, which involves complications usually associated with the catalyst active mode or its resting state. This review demonstrates a set of innovations for practical usage via direct complexation, cyanation and cyanomethylation methodologies.
![Graphical abstract: Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation](http://scimg.chem960.com/usr/1/D0NJ01996H.jpg)
![Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation†](https://scimg.chem960.com/usr/1/D0NJ01996H.jpg)
Recommended Literature
- [1] Dissolution of cellulose with ionic liquids and its application: a mini-review
- [2] Drinking pattern of wine and effects on human health: why should we drink moderately and with meals?
- [3] Effect of graphene between photoanode and sensitizer on the intramolecular and intermolecular electron transfer process†
- [4] Multivariate optimisation of simultaneous multi-element analysis by furnace atomic non-thermal excitation spectrometry (FANES)
- [5] Lipid binding interactions of antimicrobial plant seed defence proteins: puroindoline-a and β-purothionin†
- [6] Structure factor lineshape model gives approximate nanoscale size of polar aggregates in the ionic liquid N-methyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- [7] On the origin of the blocking effect of grain-boundaries on proton transport in yttrium-doped barium zirconates
- [8] Vapour-phase transport of barium β-diketonates in the deposition of oxides and the isolation and structural characterization of a novel hexameric cluster of 2,2,6,6-tetramethylheptane-3,5-dionatobarium(II)
- [9] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†
- [10] Inside back cover
![New Journal of Chemistry](https://scimg.chem960.com/usr/1/NJ046007.jpg)
Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 107-80-2
-
CAS no.: 4171-13-5
-
CAS no.: 2516-96-3
-
CAS no.: 517-43-1
-
Methyl 4-hydroxy-3-nitrobenzoate
CAS no.: 99-42-3
-
CAS no.: 2646-90-4
-
Acid Blue 113 (Technical Grade)
CAS no.: 3351-05-1
-
CAS no.: 3967-55-3